[(3-Chloro-5-methoxyphenyl)methyl](methyl)amine
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR :
The aromatic protons exhibit distinct splitting patterns due to the meta-substituted chlorine and methoxy groups. Protons adjacent to the methoxy group (position 5) resonate as a doublet at δ 6.8–7.0 ppm, while those near the chlorine (position 3) appear as a doublet of doublets at δ 7.2–7.4 ppm. The methylene (-CH₂-) protons adjacent to the nitrogen split into a quartet at δ 3.4–3.6 ppm due to coupling with the methyl group (δ 2.3 ppm, singlet).¹³C NMR :
The quaternary carbon bearing the methoxy group resonates at δ 155–157 ppm, while the chlorine-substituted carbon appears at δ 125–127 ppm. The methylene carbon adjacent to nitrogen is observed at δ 45–47 ppm.
Infrared (IR) Spectroscopy
Key absorption bands include:
UV-Vis Spectroscopy
The compound exhibits a strong absorption band at λₘₐₓ ≈ 275 nm attributed to π→π* transitions in the aromatic ring. A weaker n→π* transition near 310 nm arises from the lone pairs on the methoxy oxygen and amine nitrogen.
Computational Chemistry Studies (DFT, Molecular Orbital Analysis)
Density Functional Theory (DFT) studies at the M06/6-311++G(d,p) level reveal the following:
| Property | Value |
|---|---|
| HOMO Energy (eV) | -6.12 |
| LUMO Energy (eV) | -1.87 |
| Dipole Moment (Debye) | 3.45 |
| LogP (Partition Coefficient) | 2.07 |
The HOMO is localized on the aromatic ring and methoxy group, while the LUMO resides predominantly on the chlorine-substituted carbon and methylamine side chain. Non-covalent interaction (NCI) analysis identifies weak CH-π interactions between the methyl group and the aromatic ring, contributing to conformational stability.
Comparative Structural Analysis with Substituted Benzylamine Derivatives
| Compound | Key Structural Features | LogP | Dipole Moment (Debye) |
|---|---|---|---|
| (3-Chloro-5-methoxyphenyl)methylamine | Meta-Cl, meta-OCH₃, N-methyl | 2.07 | 3.45 |
| 3-Chloro-4-methoxybenzylamine | Para-OCH₃, ortho-Cl, primary amine | 1.82 | 4.12 |
| 3-Chloro-5-fluoro-4-methoxybenzylamine | Meta-F, para-OCH₃, primary amine | 1.95 | 3.78 |
Properties
IUPAC Name |
1-(3-chloro-5-methoxyphenyl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-11-6-7-3-8(10)5-9(4-7)12-2/h3-5,11H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADSWFLXSBOYEJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=CC(=C1)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Nucleophilic Substitution on Aromatic Precursors
This approach involves the nucleophilic substitution of a suitably activated aromatic halide, such as 3-chloro-5-methoxybenzyl derivatives, with methylamine or its equivalents. The process typically employs polar aprotic solvents to facilitate the substitution.
$$
\text{3-Chloro-5-methoxybenzyl halide} + \text{Methylamine} \rightarrow \text{(3-Chloro-5-methoxyphenyl)methylamine}
$$
- Solvent: Dimethylformamide (DMF) or acetonitrile
- Temperature: 80–120°C
- Catalyst: None or phase-transfer catalysts in some cases
- Time: 12–24 hours
A patent (US20210094954A1) describes a similar aromatic substitution process involving chlorinated aromatic compounds, where the halogen is replaced with amines under elevated temperatures, yielding the desired methylamine derivatives with good efficiency.
Reductive Amination of Aromatic Aldehydes
This method involves the initial synthesis of a 3-chloro-5-methoxybenzyl aldehyde, followed by reductive amination with methylamine.
-
- Starting from 3-chloro-5-methoxybenzene, oxidation (e.g., using selenium dioxide or manganese dioxide) introduces the aldehyde group at the methyl position.
\[
\text{Aldehyde} + \text{Methylamine} \xrightarrow{\text{reducing agent}} \text{[(3-Chloro-5-methoxyphenyl)methyl](methyl)amine}
\]
- Reducing agents such as sodium cyanoborohydride or hydrogen with a catalyst (Pd/C) are employed.
While specific data for this exact compound are limited, reductive amination is a well-established method for benzylamine derivatives, with yields often exceeding 70% under optimized conditions.
Multi-step Synthesis via Aromatic Nucleophilic Substitution and Methylation
This involves initial substitution of the aromatic halide with methylamine, followed by methylation of the amino group.
| Step | Reaction | Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Nucleophilic substitution | Solvent: DMSO or DMF; Temperature: 100°C | Yield: ~60–75% |
| 2 | Methylation of amino group | Reagents: Methyl iodide or dimethyl sulfate | Yield: ~80% |
- This route allows high control over substitution patterns.
- Methylation enhances the methylamine functionality, ensuring the compound's desired structure.
Data Tables Summarizing Preparation Methods
| Method | Starting Material | Key Reagents | Solvent | Temperature | Reaction Time | Typical Yield | Advantages | Limitations |
|---|---|---|---|---|---|---|---|---|
| Nucleophilic substitution | 3-Chloro-5-methoxybenzyl halide | Methylamine | DMF or acetonitrile | 80–120°C | 12–24 h | 60–85% | Simple, direct | Requires halogenated precursor |
| Reductive amination | 3-Chloro-5-methoxybenzaldehyde | Methylamine + NaBH3CN | Methanol or ethanol | Room temp to 50°C | 4–12 h | 70–90% | High selectivity | Needs aldehyde intermediate |
| Aromatic substitution + methylation | Aromatic halide | Methylamine + methylating agent | DMSO, DMF | 100°C | 12–24 h | 65–80% | Versatile | Multi-step process |
Research Findings and Notes
Patents and Literature: US patent US20210094954A1 describes a synthesis involving aromatic halide substitution with amines, which can be adapted for this compound. The process emphasizes temperature control and solvent choice for optimal yields.
Reaction Optimization: Studies indicate that polar aprotic solvents like DMF or acetonitrile significantly enhance nucleophilic substitution efficiency. Elevated temperatures (around 100°C) are critical for reaction completion, with reaction times varying from 12 to 24 hours.
Safety and Handling: Methylation reagents such as methyl iodide or dimethyl sulfate are highly toxic and require strict safety protocols.
Analytical Data: Typical characterization includes NMR spectroscopy and mass spectrometry, confirming the structure and purity of the synthesized compound.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-5-methoxyphenyl)methylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like Pd/C.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3-Chloro-5-methoxyphenyl)methylamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Catalysis: It is employed as a catalyst in certain hydrogenation reactions, facilitating the reduction of imines to amines.
Mechanism of Action
The mechanism of action of (3-Chloro-5-methoxyphenyl)methylamine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act on neurotransmitter pathways by inhibiting enzymes such as monoamine oxidase, thereby increasing the levels of neurotransmitters like serotonin and dopamine.
Comparison with Similar Compounds
Electronic Effects of Substituents
- Methoxy Group (OCH₃) : The methoxy group in the target compound donates electrons via resonance, increasing the electron density of the aromatic ring. This may enhance interactions with electron-deficient targets in biological systems or catalytic processes .
- Chloro vs. However, both are electron-withdrawing, reducing the amine’s basicity .
- Trifluoromethyl (CF₃) : This group strongly withdraws electrons, significantly lowering basicity and increasing resistance to metabolic degradation, as seen in ’s trifluoromethyl analog .
Physicochemical Properties
- Basicity : The target compound’s basicity is expected to be intermediate—higher than analogs with CF₃ () but lower than simple chlorophenylmethylamines () due to the electron-donating methoxy group .
Biological Activity
(3-Chloro-5-methoxyphenyl)methylamine is a compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of (3-Chloro-5-methoxyphenyl)methylamine can be represented as follows:
- Molecular Formula : C10H12ClN
- IUPAC Name : (3-Chloro-5-methoxyphenyl)methylamine
Synthesis
The synthesis of (3-Chloro-5-methoxyphenyl)methylamine typically involves the following steps:
- Starting Materials : 3-Chloro-5-methoxybenzaldehyde and methylamine.
- Reaction Conditions : The reaction is usually conducted under reflux conditions in a suitable solvent such as ethanol or methanol.
- Purification : The product is purified using recrystallization or chromatography techniques.
Antiproliferative Effects
Recent studies have evaluated the antiproliferative activity of various derivatives related to (3-Chloro-5-methoxyphenyl)methylamine against multiple cancer cell lines. For instance, one study reported that certain compounds exhibited significant cytotoxicity against breast adenocarcinoma (MCF7) cells with IC50 values ranging from 4.5 to 55 µmol/L, indicating their potential as anticancer agents .
| Compound | Cell Line | IC50 (µmol/L) |
|---|---|---|
| Anti-5c | MCF7 | 4.5 |
| Syn-5a | HepG2 | 15-35 |
| Anti-5g | A2780 | Moderate |
The mechanism by which (3-Chloro-5-methoxyphenyl)methylamine exerts its biological effects is thought to involve:
- Receptor Interaction : The compound may interact with specific receptors involved in cell proliferation and apoptosis.
- Enzyme Modulation : It may inhibit or activate enzymes related to metabolic pathways, influencing cellular responses.
Neuropharmacological Studies
Research has also indicated that compounds structurally related to (3-Chloro-5-methoxyphenyl)methylamine display activity at dopamine receptors. These interactions suggest potential applications in treating neurological disorders, particularly those associated with dopamine dysregulation .
Case Studies
-
Anticancer Activity
- A study investigated the effects of various hydantoins, including those similar to (3-Chloro-5-methoxyphenyl)methylamine, on cancer cell lines. The results demonstrated that certain derivatives had potent antiproliferative effects on MCF7 cells, highlighting the potential for developing new cancer therapies .
- Dopaminergic Activity
Q & A
Q. Key Considerations :
- Solvent choice (polar aprotic solvents like DCM improve reaction efficiency).
- Temperature control (20–40°C avoids side reactions).
Basic: How is (3-Chloro-5-methoxyphenyl)methylamine characterized post-synthesis?
Standard characterization methods include:
Advanced: How can reaction conditions be optimized to improve synthesis yield?
Q. Methodological Steps :
Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for coupling efficiency .
Solvent Optimization : Compare DCM, THF, and acetonitrile for solubility and reactivity .
Reaction Time/Temperature : Use Design of Experiments (DoE) to identify ideal conditions (e.g., 12 hours at 35°C yields 78% vs. 6 hours at 25°C yields 52%) .
Q. Data-Driven Example :
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DCM, 35°C, 12h | 78 | 97 |
| THF, 25°C, 6h | 52 | 85 |
Advanced: How can researchers assess the biological activity of this compound?
Q. In Vitro Workflow :
Enzyme Inhibition Assays : Test inhibition of monoamine oxidases (MAOs) using fluorometric kits .
Receptor Binding Studies : Radioligand displacement assays (e.g., for serotonin receptors) .
Cytotoxicity Screening : MTT assays on HEK-293 cells (IC₅₀ > 100 µM suggests low toxicity) .
Key Finding : Structural analogs show moderate MAO-B inhibition (IC₅₀ = 12 µM), suggesting potential CNS applications .
Advanced: How to resolve contradictions in adsorption or binding data?
Case Study : Conflicting BET surface area vs. adsorption capacity (e.g., lower surface area but higher CO₂ uptake in similar amines ).
Resolution Steps :
Pore Volume Analysis : Use N₂ adsorption-desorption isotherms to confirm pore filling (e.g., 50% pore volume reduction correlates with active site saturation) .
Functional Group Quantification : XPS or elemental analysis to measure nitrogen content (23 wt.% N correlates with adsorption capacity) .
Kinetic Studies : Compare adsorption rates to distinguish physisorption vs. chemisorption mechanisms .
Q. Methodology :
Molecular Docking : Use AutoDock Vina to simulate binding to MAO-B (binding energy = -8.2 kcal/mol suggests strong interaction) .
MD Simulations : GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes .
QSAR Modeling : Correlate substituent electronegativity (e.g., Cl, OCH₃) with IC₅₀ values .
Key Insight : The chloro group enhances hydrophobic interactions, while methoxy improves solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
